molecular formula C6H7N3 B13596479 4-(isocyanomethyl)-1-methyl-1H-pyrazole

4-(isocyanomethyl)-1-methyl-1H-pyrazole

Cat. No.: B13596479
M. Wt: 121.14 g/mol
InChI Key: QJQZOQZQEKTWFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(isocyanomethyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of an isocyanomethyl group at position 4 and a methyl group at position 1 makes this compound unique. It is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(isocyanomethyl)-1-methyl-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazole with an isocyanomethylating agent under controlled conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of the isocyanomethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(isocyanomethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isocyanomethyl group to an amine.

    Substitution: The isocyanomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines.

Scientific Research Applications

4-(isocyanomethyl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(isocyanomethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The isocyanomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(isocyanomethyl)pyridine
  • 4-(isocyanomethyl)benzene
  • 4-(isocyanomethyl)thiazole

Uniqueness

4-(isocyanomethyl)-1-methyl-1H-pyrazole is unique due to the presence of both an isocyanomethyl group and a pyrazole ring. This combination imparts distinct reactivity and properties compared to other similar compounds. The pyrazole ring provides stability and a platform for further functionalization, while the isocyanomethyl group offers a reactive site for various chemical transformations.

Properties

Molecular Formula

C6H7N3

Molecular Weight

121.14 g/mol

IUPAC Name

4-(isocyanomethyl)-1-methylpyrazole

InChI

InChI=1S/C6H7N3/c1-7-3-6-4-8-9(2)5-6/h4-5H,3H2,2H3

InChI Key

QJQZOQZQEKTWFT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C[N+]#[C-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.